
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene is a polycyclic hydrocarbon with the molecular formula C₁₄H₁₈ It is a saturated derivative of anthracene, where the aromatic rings are fully hydrogenated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The reaction typically proceeds as follows: [ \text{C}{14}\text{H}{10} + 4\text{H}2 \rightarrow \text{C}{14}\text{H}_{18} ]
Industrial Production Methods
In an industrial setting, the hydrogenation process is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene exerts its effects depends on its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6,7,8-Octahydroanthracene: A similar compound with a fully hydrogenated anthracene structure.
1,2,3,4,5,6,7,8-Octahydro-1,4-methanoanthracene: Another derivative with a similar structure but different functional groups.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene is unique due to its specific hydrogenation pattern and the presence of the ethano bridge, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
928779-25-3 |
|---|---|
Formule moléculaire |
C16H20 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),3,9-triene |
InChI |
InChI=1S/C16H20/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h9-12H,1-8H2 |
Clé InChI |
YYPIIRSUSNLTOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC3=C(C=C2C1)C4CCC3CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

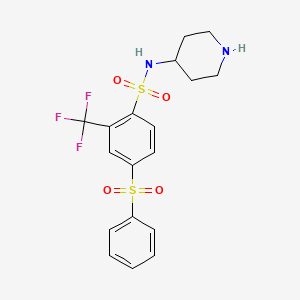
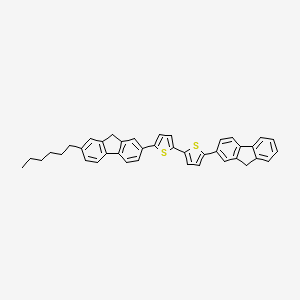
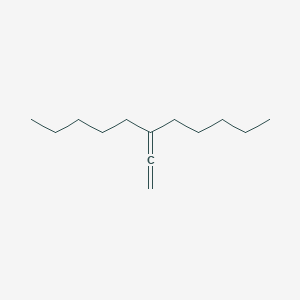
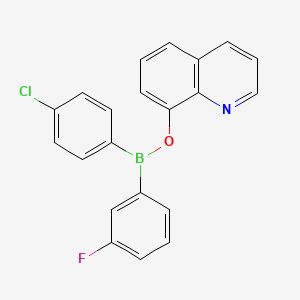

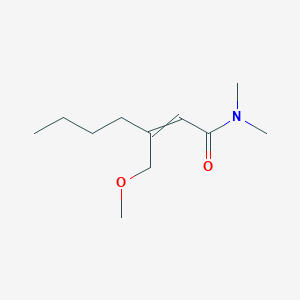

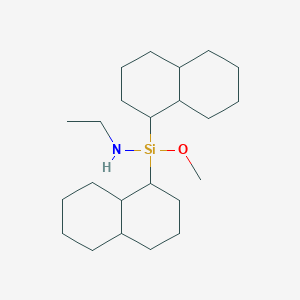
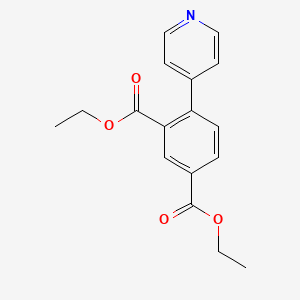
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

